2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid
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Overview
Description
2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid is a heterocyclic compound with a pyrrole ring structure. This compound is known for its diverse biological activities and is used as a building block in various chemical syntheses. Its molecular formula is C18H15NO2, and it has a molecular weight of 277.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Another method involves the use of ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed .
Comparison with Similar Compounds
Indole Derivatives: Indole and its derivatives share a similar heterocyclic structure and exhibit diverse biological activities.
Imidazole Derivatives: Imidazole-containing compounds also have a five-membered ring structure and are known for their broad range of chemical and biological properties.
Pyrazole Derivatives: Pyrazole derivatives are another class of heterocyclic compounds with significant biological activities.
Uniqueness: 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its versatility as a building block in chemical synthesis and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-methyl-1,5-diphenylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-16(18(20)21)12-17(14-8-4-2-5-9-14)19(13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIYTBRYOQDHTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370762 |
Source
|
Record name | 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109812-64-8 |
Source
|
Record name | 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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